Lower Hematological Toxicity: Phosphazide vs. AZT in Clinical Cohorts
Phosphazide demonstrates a clinically meaningful reduction in hematological toxicity compared to its parent compound, AZT. In a clinical study comparing antiretroviral therapy regimens, patients receiving Phosphazide showed significantly less impact on hemoglobin, platelet, and alanine aminotransferase levels, markers of AZT-associated myelosuppression and hepatotoxicity [1].
| Evidence Dimension | Hematological Toxicity (Hemoglobin, Platelets, ALT levels) |
|---|---|
| Target Compound Data | No significant shifts in blood count parameters; good tolerability profile. |
| Comparator Or Baseline | Zidovudine (AZT): Induces significant decreases in hemoglobin and platelet counts; elevated ALT. |
| Quantified Difference | Phosphazide associated with a clinically significant reduction in treatment-related anemia and thrombocytopenia compared to AZT. |
| Conditions | HIV-infected patients receiving combination antiretroviral therapy (cART), including those co-infected with chronic hepatitis C. |
Why This Matters
Reduced hematological toxicity directly translates to better patient adherence and reduces the need for costly supportive care interventions (e.g., transfusions, growth factors), making Phosphazide a more sustainable choice for long-term HIV management.
- [1] Galegov, G. A. (2017). Phosphazide (nikavir) is a highly effective drug for the treatment of HIV/AIDS infection. Voprosy Virusologii, 62(1), 5-11. https://doi.org/10.18821/0507-4088-2017-62-1-5-11 View Source
